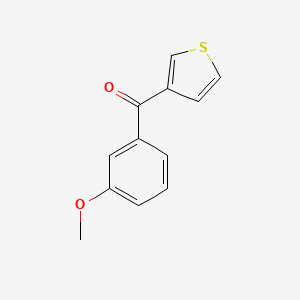

3-(3-Methoxybenzoyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Methoxybenzoyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound features a thiophene ring substituted with a 3-methoxybenzoyl group at the third position. Thiophenes are known for their aromaticity and stability, making them significant in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzoyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-thiopheneboronic acid with chloroform and 3-iodoanisole . This method typically requires a palladium catalyst and a base such as potassium carbonate under an inert atmosphere.

Another method involves the condensation of 3-methoxybenzoyl chloride with thiophene in the presence of a Lewis acid catalyst like aluminum chloride . This reaction proceeds through an electrophilic aromatic substitution mechanism, where the benzoyl group is introduced to the thiophene ring.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxybenzoyl)thiophene undergoes various chemical reactions, including:

Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.

Nucleophilic Substitution: The methoxy group on the benzoyl ring can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiol derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Electrophilic Substitution: Halogenated or nitro-substituted thiophenes.

Nucleophilic Substitution: Amino or thiol-substituted benzoyl thiophenes.

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxybenzoyl)thiophene has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Methoxybenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways . The presence of the methoxybenzoyl group may enhance its binding affinity and specificity to these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Methoxybenzoyl)thiophene

- 3-(4-Methoxybenzoyl)thiophene

- 3-(3-Methoxyphenyl)thiophene

Uniqueness

3-(3-Methoxybenzoyl)thiophene is unique due to the specific positioning of the methoxybenzoyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and steric effects, leading to variations in its interaction with molecular targets and its overall efficacy in various applications .

Biologische Aktivität

3-(3-Methoxybenzoyl)thiophene is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a methoxybenzoyl group, which contributes to its unique chemical behavior. The molecular formula is C12H10O2S, and it has a molecular weight of approximately 218.27 g/mol.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and thyroid (CAL-62) cancer cells. The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

- Case Study : In a study examining its effects on MDA-MB-231 cells, treatment with this compound resulted in significant reductions in cell viability and clonogenicity, indicating its potential as an effective anticancer agent under both normoxic and hypoxic conditions .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it may interact with SIRT enzymes, which are implicated in cellular regulation and metabolic processes.

- Mechanism of Action : The interaction with SIRT enzymes can lead to altered acetylation states of target proteins, influencing their activity and stability. This modulation can affect cancer cell survival and proliferation .

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 (µM) | Effect |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 10 | Significant reduction in viability |

| Anticancer | CAL-62 | 15 | Decreased clonogenicity |

| Enzyme Inhibition | SIRT1/SIRT3 | 20 | Modulation of acetylation levels |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : As mentioned, it may inhibit SIRT enzymes, specifically SIRT1 and SIRT3, leading to altered cellular metabolism and apoptosis.

- Cell Signaling Modulation : The compound influences pathways related to hypoxia-inducible factors (HIFs), which are crucial for cancer cell survival under low oxygen conditions.

Future Directions in Research

Given the promising biological activities observed, further research is warranted to explore:

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be essential for its development as a therapeutic agent.

- In vivo Studies : Animal models should be employed to evaluate the efficacy and safety profile of the compound in a physiological context.

- Structural Modifications : Investigating derivatives of this compound may yield compounds with enhanced potency or selectivity for specific biological targets.

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAJLYAHYZLZNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641826 |

Source

|

| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861223-63-4 |

Source

|

| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.